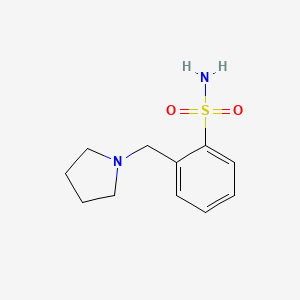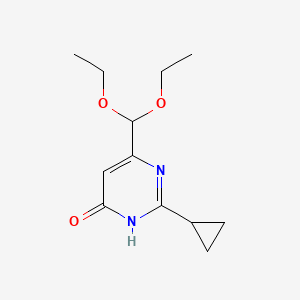
2-(pyrrolidin-1-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyrrolidin-1-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H16N2O2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a pyrrolidinylmethyl group.
Preparation Methods
The synthesis of 2-(pyrrolidin-1-ylmethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(pyrrolidin-1-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-(pyrrolidin-1-ylmethyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-1-ylmethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to a decrease in tumor cell proliferation. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic byproducts in the tumor cells, ultimately causing cell death .
Comparison with Similar Compounds
2-(pyrrolidin-1-ylmethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: This compound also inhibits carbonic anhydrase IX but has a different structural scaffold.
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine, which acts as an antibacterial agent.
Sulfadiazine: Another sulfonamide drug used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives.
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c12-16(14,15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H2,12,14,15) |
InChI Key |
UBLVLSHLLJFIGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(8R,9S,10S)-10-hydroxy-5-isopropoxy-8,9-dimethyl-4-propyl-9,10-dihydro-8H-pyrano[2,3-h]chromen-2-one](/img/structure/B8325447.png)
![(4-Bromophenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B8325462.png)

![1-[2-(2,6-Dimethyl-phenoxy)ethyl]piperazine](/img/structure/B8325473.png)










